molecular formula C10H16N2O B13169786 3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol

3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol

Cat. No.: B13169786
M. Wt: 180.25 g/mol
InChI Key: CLEKWYQLFFVAQN-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an amino group, a methyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(6-methylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-7(5-11)10(13)9-4-3-8(2)12-6-9/h3-4,6-7,10,13H,5,11H2,1-2H3

InChI Key

CLEKWYQLFFVAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C(C)CN)O

Origin of Product

United States

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